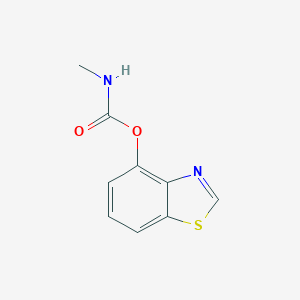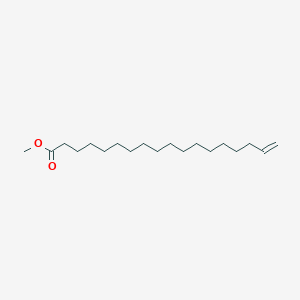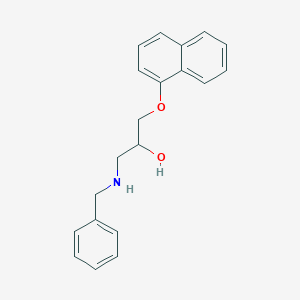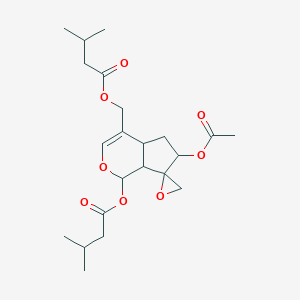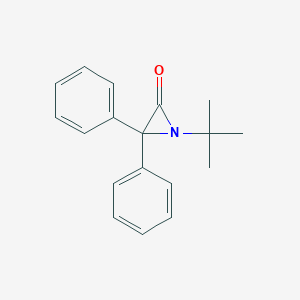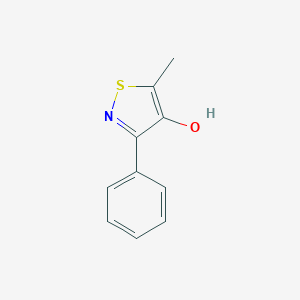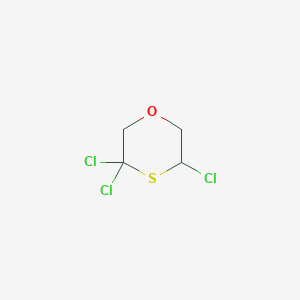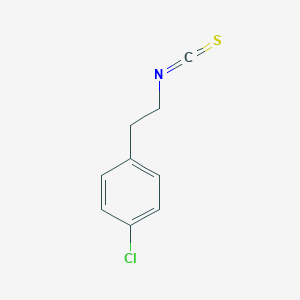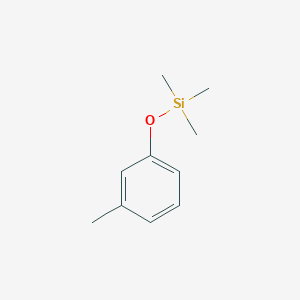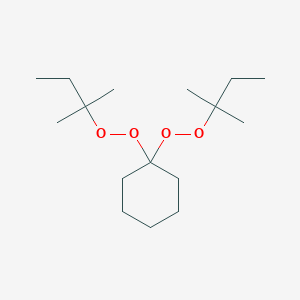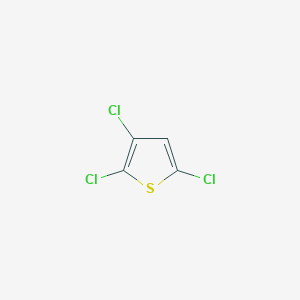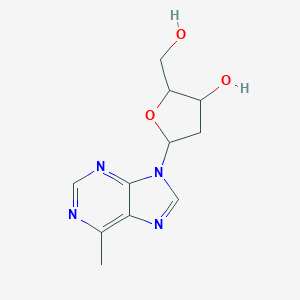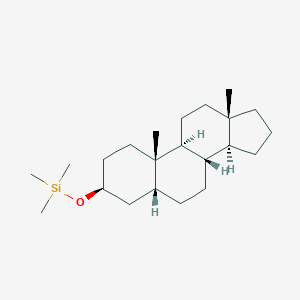
5beta-Androstane, 3beta-(trimethylsiloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5beta-Androstane, 3beta-(trimethylsiloxy)-, commonly known as ATSOX, is a synthetic steroid that has gained significant attention in the scientific community due to its potential applications in research. ATSOX is a derivative of the natural steroid hormone, dehydroepiandrosterone (DHEA), which is produced by the adrenal glands. ATSOX has been shown to possess unique biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mecanismo De Acción
The exact mechanism of action of ATSOX is not fully understood. However, it is believed to exert its effects through the activation of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. ATSOX has also been shown to modulate the expression of various genes involved in inflammation and oxidative stress.
Efectos Bioquímicos Y Fisiológicos
ATSOX has been shown to possess various biochemical and physiological effects. It has been shown to increase the levels of various neurotrophic factors, including brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF). ATSOX has also been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). Additionally, ATSOX has been shown to enhance mitochondrial function and reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ATSOX has several advantages as a research tool. It is a stable compound that can be easily synthesized in large quantities. It has also been shown to be safe and well-tolerated in animal studies. However, there are also some limitations to the use of ATSOX in lab experiments. It is a synthetic compound that may not fully replicate the effects of the natural hormone 5beta-Androstane, 3beta-(trimethylsiloxy)-. Additionally, the exact mechanism of action of ATSOX is not fully understood, which may limit its use in certain types of experiments.
Direcciones Futuras
There are several future directions for research on ATSOX. One potential area of investigation is its potential as a therapeutic agent for various neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of ATSOX and its effects on various signaling pathways. Finally, more research is needed to determine the optimal dosing and administration of ATSOX in animal and human studies.
In conclusion, ATSOX is a synthetic steroid that has shown promise as a research tool for investigating various biological processes. It possesses unique biochemical and physiological effects, making it a potential candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
ATSOX can be synthesized through a multi-step process starting from 5beta-Androstane, 3beta-(trimethylsiloxy)-. The first step involves the protection of the 3-hydroxyl group of 5beta-Androstane, 3beta-(trimethylsiloxy)- with trimethylsilyl chloride. The resulting compound is then subjected to oxidation with chromium trioxide to form the corresponding ketone. The ketone is then reduced with sodium borohydride to yield ATSOX.
Aplicaciones Científicas De Investigación
ATSOX has been used in various scientific studies to investigate its potential as a therapeutic agent. It has been shown to possess anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various diseases such as Alzheimer's, Parkinson's, and multiple sclerosis. Additionally, ATSOX has been shown to have neuroprotective effects and can enhance cognitive function.
Propiedades
Número CAS |
18899-46-2 |
|---|---|
Nombre del producto |
5beta-Androstane, 3beta-(trimethylsiloxy)- |
Fórmula molecular |
C22H40OSi |
Peso molecular |
348.6 g/mol |
Nombre IUPAC |
[(3S,5R,8S,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C22H40OSi/c1-21-12-6-7-19(21)18-9-8-16-15-17(23-24(3,4)5)10-14-22(16,2)20(18)11-13-21/h16-20H,6-15H2,1-5H3/t16-,17+,18+,19+,20+,21+,22+/m1/s1 |
Clave InChI |
XQQDDEIBTCOQHD-BHXFFAOXSA-N |
SMILES isomérico |
C[C@@]12CCC[C@H]1[C@@H]3CC[C@@H]4C[C@H](CC[C@@]4([C@H]3CC2)C)O[Si](C)(C)C |
SMILES |
CC12CCCC1C3CCC4CC(CCC4(C3CC2)C)O[Si](C)(C)C |
SMILES canónico |
CC12CCCC1C3CCC4CC(CCC4(C3CC2)C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



